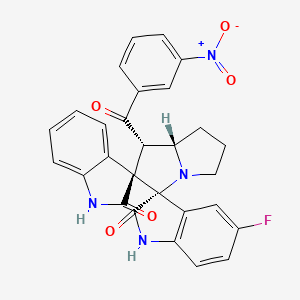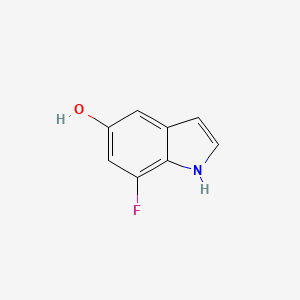
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol is an organotellurium compound that features a tellurophene ring substituted with a butyl group and a hydroxylated alkyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene under controlled conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of Hydroxylated Alkyne Chain: The final step involves the addition of a hydroxylated alkyne chain to the tellurophene ring, which can be achieved through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.
Wirkmechanismus
The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Phenyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a butyl group.
4-(5-Methyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a butyl group.
4-(5-Ethyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol lies in its specific substitution pattern, which can influence its reactivity and potential applications. The butyl group may provide different steric and electronic effects compared to other alkyl groups, leading to unique chemical behavior.
Eigenschaften
CAS-Nummer |
920977-19-1 |
|---|---|
Molekularformel |
C13H18OTe |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
JJRLUCYVHWCNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
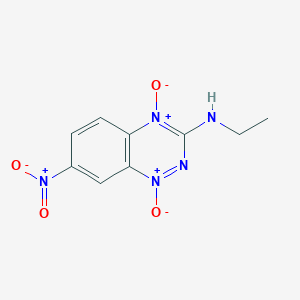
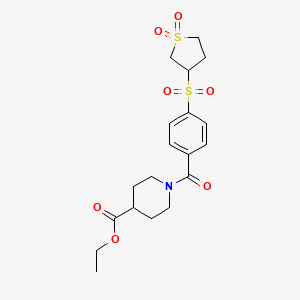
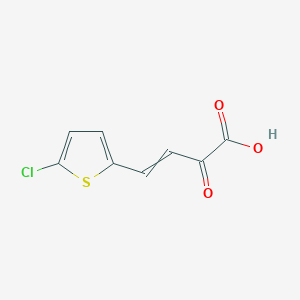
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
